2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine is a fluorinated organic compound known for its unique chemical structure and properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine typically involves the reaction of octahydropyrrolo(1,2-A)pyrazine with 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine involves its interaction with specific molecular targets. The fluorinated moiety enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate: Another fluorinated compound with similar stability and resistance properties.
2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane: Known for its use in the synthesis of fluorinated polymers.
Uniqueness
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)octahydropyrrolo(1,2-A)pyrazine stands out due to its unique octahydropyrrolo(1,2-A)pyrazine core, which imparts additional stability and potential biological activity compared to other fluorinated compounds.
Properties
CAS No. |
376373-91-0 |
---|---|
Molecular Formula |
C12H13F9N2O |
Molecular Weight |
372.23 g/mol |
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one |
InChI |
InChI=1S/C12H13F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)8(24)23-5-4-22-3-1-2-7(22)6-23/h7H,1-6H2 |
InChI Key |
YSEDKLFURRHTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.